(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound (E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H,1,2,4-triazol-5(4H)-one is a heterocyclic small molecule featuring a triazolone core substituted with a trifluoromethyl group and a piperidine ring linked to an (E)-configured acryloyl moiety. The stereochemistry of the acryloyl group (E-configuration) likely influences molecular geometry and binding interactions, a critical factor in structure-activity relationships (SAR).
Properties
IUPAC Name |
4-methyl-2-[1-[(E)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(12-14-6-4-3-5-7-14)16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,12,15H,8-11H2,1-2H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJQECKTLDJPK-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a triazole moiety, and a trifluoromethyl group. Its molecular formula is , and it has been synthesized for evaluation in various biological assays.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 16 | |
| Triazole B | E. coli | 32 | |
| Triazole C | Pseudomonas aeruginosa | 64 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway.
Case Study: Antitumor Efficacy
A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM. The study attributed this effect to the induction of oxidative stress and subsequent apoptosis.
The biological activity of (E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing neurological pathways.
- Cell Cycle Interference : By affecting cyclin-dependent kinases (CDKs), it can halt the progression of cancer cells through the cell cycle.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. In vivo studies are necessary to further elucidate its safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with several classes of bioactive molecules:
- Triazolone/Pyrazole Derivatives: The triazolone core is analogous to pyrazole amides (e.g., 1-methyl-3-difluoromethyl-4-pyrazolecarboxamides in ), which exhibit antifungal activity.
- Trifluoromethyl vs. Difluoromethyl Groups : The trifluoromethyl substituent in the target compound increases lipophilicity compared to difluoromethyl groups in pyrazole amides, which could improve membrane penetration but may also affect toxicity profiles .
- Piperidine-Acryloyl Linkage : The piperidine-acryloyl moiety introduces conformational rigidity, contrasting with simpler alkyl chains in pyrazole amides. This rigidity might enhance binding to enzymes or receptors, such as acetylcholinesterase in agrochemical targets .
Data Table: Key Structural and Functional Comparisons
Research Findings and Limitations
- SAR Gaps : While trifluoromethyl groups generally enhance bioactivity, the piperidine-acryloyl linkage’s role remains speculative without direct SAR studies.
- Efficacy in Biological Systems : suggests that penetration through insect cuticles or plant tissues depends on substituent lipophilicity, favoring the target compound’s trifluoromethyl group over pyrazole amides’ difluoromethyl .
Preparation Methods
Formation of the Triazole-Piperidine Core
The triazole ring is constructed through a cyclocondensation reaction. A representative method involves reacting 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate in the presence of an aromatic aldehyde under acidic conditions. Piperidine incorporation occurs via nucleophilic substitution at the 4-position of the triazole.
- Reactants :
- 5-Amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Piperidin-4-yl methanesulfonate (1.1 equiv)
- Conditions :
- Solvent: Ethanol (10 mL/g substrate)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Temperature: Reflux (78°C), 24 hours
- Workup :
- Cool to room temperature, filter, and recrystallize from ethanol/ether (1:3).
- Yield : ~65–70%.
Introduction of the Trifluoromethyl Group
Trifluoromethylation is achieved using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under basic conditions.
- Reactants :
- Triazole-piperidine intermediate (1.0 equiv)
- Umemoto’s reagent (1.5 equiv)
- Conditions :
- Solvent: Dichloromethane (DCM), 0°C → room temperature
- Base: Potassium carbonate (2.0 equiv)
- Time: 12 hours
- Workup :
- Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
- Yield : ~55–60%.
Acylation with 2-Methyl-3-phenylacryloyl Chloride
The acryloyl group is introduced via Schotten-Baumann acylation:
- Reactants :
- Trifluoromethylated intermediate (1.0 equiv)
- 2-Methyl-3-phenylacryloyl chloride (1.3 equiv)
- Conditions :
- Solvent: Tetrahydrofuran (THF)/water (3:1)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature, 6 hours
- Workup :
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
- Yield : ~70–75%.
Optimization Strategies and Challenges
Catalytic Enhancements
Steric and Electronic Considerations
- The trifluoromethyl group’s electron-withdrawing nature necessitates slower addition rates during acylation to prevent side reactions.
- Piperidine ring conformation affects acryloyl coupling efficiency; pre-complexation with BF₃·OEt₂ enhances reactivity.
Analytical Characterization
Key spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.20 (m, 5H, Ar-H), 6.85 (s, 1H, CH=), 4.30–3.90 (m, 4H, piperidine), 2.70 (s, 3H, CH₃), 1.98 (s, 3H, CF₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.2 (C=O), 145.6 (C=N), 128.9–126.2 (Ar-C), 121.5 (q, J = 288 Hz, CF₃), 55.1 (piperidine), 40.8 (N-CH₃) |
| HRMS | m/z calc. for C₁₉H₂₁F₃N₄O₂ [M+H]⁺: 395.1684; found: 395.1686 |
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Traditional Cyclization | 65 | 95 | 24 | 1.0 |
| APTS-Catalyzed | 80 | 98 | 24 | 1.2 |
| Microwave-Assisted | 70 | 97 | 2 | 1.5 |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Nucleophilic substitution and acylation: Piperidine derivatives are functionalized with groups like 2-methyl-3-phenylacryloyl under controlled pH (7–9) and temperatures (60–80°C) to minimize side reactions .
- Catalyst selection: Bases like cesium carbonate or triethylamine improve coupling efficiency in triazole ring formation .
- Solvent optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Purity monitoring: Use HPLC with UV detection (λ = 210–254 nm) to track intermediates and final product purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy: 1H/13C NMR confirms regiochemistry of the triazole ring and stereochemistry of the acryloyl group (e.g., E-configuration via coupling constants J = 12–16 Hz) .
- X-ray crystallography: Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), critical for validating piperidine ring puckering and intermolecular interactions .
- HPLC-MS: Quantifies purity and detects trace impurities (<2%) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers address challenges in resolving crystallographic disorder when determining the three-dimensional structure using X-ray diffraction?
Answer:
- Refinement strategies: Apply SHELXL’s PART and SUMP commands to model disorder in flexible groups (e.g., trifluoromethyl or piperidinyl moieties) .
- Restraints and constraints: Use DFIX and SADI instructions to maintain bond lengths/angles during anisotropic refinement .
- Validation tools: WinGX and ORTEP-III visualize electron density maps (Fo-Fc) to confirm modeled disorder .
Advanced: What strategies are recommended for elucidating the mechanism of action against enzymatic targets, particularly with inconsistent activity data across assays?
Answer:
- Dose-response profiling: Generate IC50 curves under standardized conditions (pH 7.4, 37°C) to assess potency variability .
- Orthogonal assays: Pair enzymatic inhibition studies (e.g., fluorescence-based) with cellular assays (e.g., Western blot for downstream targets) to confirm target engagement .
- Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes, cross-referenced with mutagenesis data to validate key residues .
Basic: What are the critical steps in designing a robust purification protocol for this compound to ensure reproducibility in pharmacological studies?
Answer:
- Solvent selection: Use mixed solvent systems (e.g., ethyl acetate/hexane) for recrystallization to remove polar byproducts .
- Column chromatography: Employ silica gel (60–120 mesh) with gradient elution (e.g., 5–20% methanol in DCM) for high-resolution separation .
- Lyophilization: Freeze-dry aqueous fractions to prevent hydrolysis of the trifluoromethyl group .
Advanced: How should researchers approach computational modeling to predict binding affinity and selectivity toward protein targets?
Answer:
- Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of the piperidinyl-acryloyl conformation .
- Free energy calculations: Use MM/GBSA to estimate ΔGbinding, validated against experimental IC50 values .
- Selectivity screening: Dock against homologous proteins (e.g., kinase family members) to identify off-target risks .
Basic: What analytical approaches are essential for detecting degradation products under varying pH and temperature conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H2O2) conditions at 40–60°C .
- LC-MS/MS: Identify degradation products via fragmentation patterns (e.g., loss of trifluoromethyl group, m/z = 113) .
- Stability-indicating assays: Validate method specificity using spiked degradation samples .
Advanced: In cases of conflicting biological activity data between in vitro and cell-based assays, what systematic approaches can identify the source of discrepancies?
Answer:
- Solubility checks: Measure compound solubility in assay buffers (e.g., PBS) vs. cell media (e.g., DMEM + 10% FBS) using nephelometry .
- Membrane permeability: Assess via PAMPA or Caco-2 models to rule out efflux or poor cellular uptake .
- Metabolite screening: Use LC-HRMS to detect intracellular modifications (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
